3-(4-Bromophenyl)-N'-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Bromophenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorofluorobenzylidene moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the benzylidene moiety: This can be accomplished by reacting the pyrazole derivative with 2-chloro-6-fluorobenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Bromophenyl)-N’-(2-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Chlorophenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(4-Bromophenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity compared to its analogs. The combination of these halogens with the pyrazole ring and benzylidene moiety enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H11BrClFN4O |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H11BrClFN4O/c18-11-6-4-10(5-7-11)15-8-16(23-22-15)17(25)24-21-9-12-13(19)2-1-3-14(12)20/h1-9H,(H,22,23)(H,24,25)/b21-9+ |
InChI Key |
GBLAPGNREOKVDI-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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